molecular formula C5H8O<br>(H3C)2C=CHCHO<br>C5H8O B057294 3-Methyl-2-butenal CAS No. 107-86-8

3-Methyl-2-butenal

Cat. No. B057294
CAS RN: 107-86-8
M. Wt: 84.12 g/mol
InChI Key: SEPQTYODOKLVSB-UHFFFAOYSA-N
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Patent
US04192820

Procedure details

0.4 part of 75 percent strength aqueous phosphoric acid is added to 69.2 parts of 3-methyl-3-buten-1-al and the mixture is heated in a pressure vessel to 140° C. in the course of 5 minutes, whilst bringing the total pressure to 10 bars with nitrogen. After 70 minutes at the above temperature, the mixture is cooled to room temperature in the course of 5 minutes. After neutralizing the phosphoric acid, distillation at 100 mm Hg gives 4.2 parts of uncoverted 3-methyl-3-buten-1-al and 61.8 parts (95% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 94 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.[CH3:6][C:7](=[CH2:11])[CH2:8][CH:9]=[O:10]>>[CH3:11][C:7](=[CH2:6])[CH2:8][CH:9]=[O:10].[CH3:6][C:7]([CH3:11])=[CH:8][CH:9]=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC=O)=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to room temperature in the course of 5 minutes
Duration
5 min
DISTILLATION
Type
DISTILLATION
Details
the phosphoric acid, distillation at 100 mm Hg

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
CC(CC=O)=C
Name
Type
product
Smiles
CC(=CC=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04192820

Procedure details

0.4 part of 75 percent strength aqueous phosphoric acid is added to 69.2 parts of 3-methyl-3-buten-1-al and the mixture is heated in a pressure vessel to 140° C. in the course of 5 minutes, whilst bringing the total pressure to 10 bars with nitrogen. After 70 minutes at the above temperature, the mixture is cooled to room temperature in the course of 5 minutes. After neutralizing the phosphoric acid, distillation at 100 mm Hg gives 4.2 parts of uncoverted 3-methyl-3-buten-1-al and 61.8 parts (95% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 94 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.[CH3:6][C:7](=[CH2:11])[CH2:8][CH:9]=[O:10]>>[CH3:11][C:7](=[CH2:6])[CH2:8][CH:9]=[O:10].[CH3:6][C:7]([CH3:11])=[CH:8][CH:9]=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC=O)=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to room temperature in the course of 5 minutes
Duration
5 min
DISTILLATION
Type
DISTILLATION
Details
the phosphoric acid, distillation at 100 mm Hg

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
CC(CC=O)=C
Name
Type
product
Smiles
CC(=CC=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.